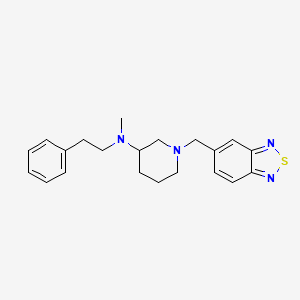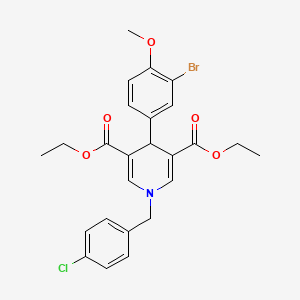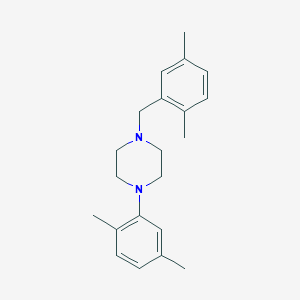
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a synthetic compound that belongs to the family of piperazine derivatives. CPP has been widely studied due to its potential application in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as an antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate, an excitatory neurotransmitter. This blockade of NMDA receptors can lead to a decrease in calcium influx into the neuron, which can ultimately result in a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, decrease anxiety, and impair learning and memory. This compound has also been shown to have neuroprotective effects, which may be due to its ability to block NMDA receptors and prevent excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also a potent NMDA receptor antagonist, making it an ideal tool for studying the role of NMDA receptors in various physiological processes.
However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some non-specific effects, which can make it difficult to interpret the results of experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain a consistent level of the compound in the brain over time.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. This compound has been shown to have antidepressant effects in animal studies, suggesting that it may be a useful tool for studying the underlying mechanisms of depression.
Another area of interest is the development of new compounds that are more selective for NMDA receptors. This compound has some non-specific effects, which can make it challenging to interpret the results of experiments. Therefore, developing more selective compounds could help to overcome this limitation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential application in neuroscience research. This compound is a potent NMDA receptor antagonist that can be easily synthesized in large quantities. This compound has several advantages for lab experiments, including its stability and potency. However, there are also some limitations to using this compound, including its non-specific effects and short half-life. Future research on this compound could help to elucidate the role of NMDA receptors in various physiological and pathological processes.
Synthesemethoden
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with cyclohexylmethyl chloride and 3-phenyl-2-propenal. The reaction yields this compound in high purity and yield, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential application in neuroscience research. This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning and memory. Therefore, this compound has been used to study the role of NMDA receptors in these processes.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1,3-4,7-9,12,20H,2,5-6,10-11,13-18H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCXTCDKZYAID-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)


![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)